N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a quinazoline moiety, and a naphthalene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with a furan derivative under acidic conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline moiety can be reduced to tetrahydroquinazoline derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using AlCl3 (aluminum chloride) as a catalyst.
Major Products
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Naphthalene derivatives with various substituents.
Scientific Research Applications
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone derivatives: Known for their anticancer properties.
Furan derivatives: Widely used in medicinal chemistry for their biological activities.
Quinazoline derivatives: Commonly used as kinase inhibitors in cancer therapy.
Uniqueness
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is unique due to its combination of a furan ring, a quinazoline moiety, and a naphthalene carboxamide group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H17N3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H17N3O3/c27-20-12-15(21-9-4-10-29-21)11-19-18(20)13-24-23(25-19)26-22(28)17-8-3-6-14-5-1-2-7-16(14)17/h1-10,13,15H,11-12H2,(H,24,25,26,28) |
InChI Key |
OXQZKMSUZVIGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.